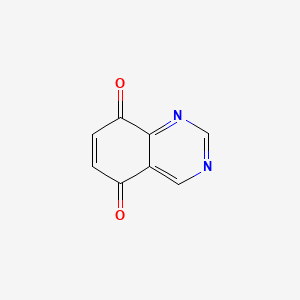

5,8-Quinazolinedione

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

quinazoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2/c11-6-1-2-7(12)8-5(6)3-9-4-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJGEZRKXRTIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C2=NC=NC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947110 | |

| Record name | Quinazoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24271-82-7 | |

| Record name | 5,8-Quinazolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024271827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5,8 Quinazolinedione

Classical Synthetic Routes to the 5,8-Quinazolinedione Core

Traditional methods for constructing the this compound nucleus rely on fundamental organic reactions, including condensation, cyclization, and oxidation, often as part of multi-step sequences.

Condensation and Cyclization Reactions

Condensation and subsequent cyclization reactions are foundational in the synthesis of the quinazolinedione ring system. A common strategy involves the formation of a urea (B33335) intermediate followed by an intramolecular cyclization. For instance, the synthesis of certain 1-substituted-1H-quinazoline-2,4-dione derivatives begins with the treatment of 2-bromobenzamide (B1207801) with oxalyl chloride and an appropriate aniline (B41778) to form a 1-(2-bromobenzoyl)-3-aryl-urea intermediate. portlandpress.com This intermediate then undergoes an intramolecular nucleophilic substitution reaction when treated with a base like potassium tert-butoxide in a solvent such as dry N,N-dimethylformamide (DMF), leading to the cyclized quinazolinedione product. portlandpress.com

The reaction proceeds by heating the mixture, which facilitates the ring closure to form the final product. portlandpress.com This method has been successfully applied to synthesize various derivatives, as detailed in the table below. portlandpress.com

| Product Name | Intermediate | Reaction Conditions | Yield |

|---|---|---|---|

| 1-(3-Nitro-4-hydroxyphenyl)-1H-quinazoline-2,4-dione | 1-(2-Bromobenzoyl)-3-(3-nitrophenyl)-urea | Potassium tert-butoxide, DMF, 75°C, 2.25 h | Not specified |

| 1-(3-Chloro-2-methylbenzyl)-1H-quinazoline-2,4-dione | 1-(2-Bromobenzoyl)-3-(3-chloro-2-methylphenyl)-urea | Potassium tert-butoxide, DMF, 70°C, 18 h | Not specified |

| 1-(3-Chlorophenyl)-1H-quinazoline-2,4-dione | 1-(2-Bromobenzoyl)-3-(3-chlorophenyl)-urea | Potassium tert-butoxide, DMF, 70°C, 18 h | 85% |

Other cyclization strategies include the reaction of chalcone (B49325) derivatives with various reagents to form fused heterocyclic systems attached to a quinazolin-2,4-dione skeleton. acs.org For example, the cyclization of a chalcone with urea or its analogues in the presence of a base can yield pyrimidine (B1678525) moieties fused to the quinazolinedione structure. acs.org

Oxidation-Based Synthesis Approaches

Oxidation is a key step in synthesizing the dione (B5365651) functionality of the this compound core, particularly when starting from a precursor with hydroxyl groups at the 5 and 8 positions. The parent this compound can be prepared via the oxidation of 5,8-dihydroxyquinazoline. koreascience.kracs.org

A specific example is the synthesis of 6,7-dichloro-5,8-quinazolinedione. This process starts with the precursor 5,8-dihydroxyquinazoline, which is dissolved in concentrated hydrochloric acid. koreascience.kr An oxidizing agent, sodium chlorate (B79027) (NaClO₃), is then added to the solution at an elevated temperature (60°C) to facilitate the oxidation and chlorination, yielding the desired product. koreascience.kr This method highlights a direct approach to installing the quinone functionality, which is a defining feature of this compound class. koreascience.kr

Multi-Step Reaction Sequences

The synthesis of complex or highly substituted this compound derivatives often requires multi-step reaction pathways. tutorchase.comstudysmarter.co.uk These sequences allow for the gradual construction of the molecule, introducing specific functional groups in a controlled manner. youtube.com

A concise four-step synthesis for the quinazolinedione-containing compound TCMDC-125133 illustrates this approach. mdpi.com The synthesis begins with commercially available isatoic anhydride, which reacts with L-valine ethyl ester hydrochloride in the presence of potassium carbonate to afford the initial intermediate. mdpi.com This is followed by subsequent reaction steps that build upon the core structure to reach the final, complex target molecule. mdpi.com

Similarly, other multi-step sequences have been developed for novel quinazoline (B50416) derivatives. frontiersin.org One such sequence begins with the selective monohydrazinolysis of a precursor, followed by the formation of Schiff bases through reaction with aromatic aldehydes. These intermediates can then undergo further cyclization to create fused triazoloquinazoline systems. frontiersin.org Such multi-step strategies are essential for accessing derivatives with diverse substitution patterns. mdpi.comfrontiersin.org

Advanced and Green Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for synthesizing quinazolinedione derivatives. These advanced strategies aim to reduce reaction times, improve yields, and minimize the use of hazardous solvents.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving product yields compared to conventional heating methods. smolecule.comnih.gov This technique has been successfully applied to the synthesis of quinazolines and quinazolinones. frontiersin.orgresearchgate.net The use of microwave energy can facilitate rapid cyclocondensation reactions, such as the modified Niementowski condensation, to produce various quinazolinone-based structures. frontiersin.org

Studies have shown that reactions performed under microwave conditions can be completed in minutes, whereas the same reactions under classical heating might take several hours. researchgate.net For example, in one reported synthesis, a product was obtained in 78% yield after 1.5 hours at 70°C under microwave irradiation (500 W), while conventional heating at 84°C required 30 hours to achieve a 55% yield. frontiersin.org This enhancement is attributed to the efficient and direct heating of the reaction mixture by microwaves. nih.gov Furthermore, microwave-assisted synthesis can often be performed in greener solvents, such as water, or even under solvent-free conditions, adding to its environmental benefits. frontiersin.orgmdpi.com

| Reaction Type | Method | Conditions | Time | Yield |

|---|---|---|---|---|

| Radziszewski's Reaction | Microwave | 500 W, 70°C | 1.5 h | 78% |

| Conventional | 84°C | 30 h | 55% | |

| Friedel-Crafts-type Cyclization | Microwave | Not specified | 10 min | Not specified |

| Conventional | 110°C | 1 h | Not specified |

High-Speed Ball Milling Techniques

High-speed ball milling (mechanochemistry) is a green chemistry technique that performs reactions in the solid state, often without the need for solvents. whiterose.ac.ukmdpi.com This method is simple, cost-effective, and environmentally friendly. whiterose.ac.uk The process involves placing reactants in a vial with milling balls and subjecting them to high-energy collisions in a specialized mill. scirp.org These collisions provide the energy needed to break and form chemical bonds. scirp.org

While direct synthesis of this compound using ball milling is not extensively documented, the technique has been successfully used to prepare a variety of other N-heterocycles, such as benzimidazoles, pyrazoles, and benzimidazol-2-ones, under solvent-free conditions. mdpi.com For instance, the reaction of o-phenylenediamine (B120857) with aldehydes or carboxylic acids in a ball mill produces high yields of the corresponding benzimidazole (B57391) derivatives. mdpi.com Given its success in promoting cyclization and condensation reactions for analogous heterocyclic systems, high-speed ball milling represents a promising and sustainable future strategy for the synthesis of the this compound core and its derivatives. mdpi.comrsc.org

Continuous Flow Synthesis Protocols

The application of continuous flow synthesis to the production of this compound is an emerging area of research. While specific, dedicated flow protocols for this compound are not yet widely documented in peer-reviewed literature, the principles of flow chemistry offer significant potential for its synthesis. rsc.org Continuous flow systems provide enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, higher purity, and better safety profiles, particularly for exothermic reactions. beilstein-journals.org

Drawing parallels from the successful flow synthesis of other complex heterocyclic molecules and active pharmaceutical ingredients (APIs), a hypothetical flow process for this compound would likely involve the sequential pumping of precursor solutions through heated or cooled microreactors or packed-bed columns. rsc.orgmdpi.com For instance, a process could be designed where a 5,8-dihydroxyquinazoline precursor is oxidized in a flow stream using a solid-supported oxidizing agent packed into a reactor column. This approach would simplify product purification by eliminating the need to remove spent reagents from the solution. The continuous nature of the process allows for efficient scaling by extending the operational run time rather than increasing the reactor volume, a significant advantage over traditional batch processing. cam.ac.uk The development of such multi-step continuous-flow systems has been shown to improve the synthesis of various APIs and natural products. rsc.org

Electrochemical Synthesis Methods

Electrochemical methods offer a green and efficient alternative for the synthesis of quinone structures, including this compound. These methods avoid the need for stoichiometric chemical oxidants, which often produce hazardous waste. The core of this approach involves the anodic oxidation of a suitable precursor, typically the corresponding hydroquinone (B1673460), 5,8-dihydroxyquinazoline.

In a typical electrochemical setup, the 5,8-dihydroxyquinazoline precursor is dissolved in an appropriate electrolyte solution. Applying a controlled potential leads to a two-electron oxidation at the anode surface, converting the hydroquinone moiety directly into the dione. researchgate.net This process is analogous to the electrochemical oxidation of other catechol and hydroquinone derivatives to their respective quinones. researchgate.netrsc.org Studies on related compounds like quinazolin-4(3H)-ones have demonstrated the utility of electrochemistry in synthesizing the quinazoline core itself through anodic dehydrogenative oxidation and cyclization. organic-chemistry.org The optimal conditions, including the choice of electrode material (e.g., reticulated vitreous carbon, platinum), solvent, electrolyte, and applied potential, are critical for maximizing the yield and purity of the final product. organic-chemistry.org This technique represents a practical and sustainable route to this compound and its derivatives. organic-chemistry.org

Regioselective Functionalization of the this compound System

The this compound scaffold possesses distinct sites for chemical modification, primarily at the C6 and C7 positions of the quinone ring. The electron-withdrawing nature of the two carbonyl groups significantly influences the reactivity of this ring, making it susceptible to certain types of reactions while deactivating it towards others.

Substitution Reactions at Positions 6 and 7

The C6 and C7 positions on the this compound ring are key targets for functionalization to generate analogues with diverse properties. Research has shown that these positions can be selectively addressed using different chemical strategies. Nucleophilic substitution reactions, such as Michael-type additions, preferentially occur at the C6 position. nih.govnih.gov Conversely, electrophilic substitutions have been reported to occur at the C7 position. nih.gov

A notable example is the synthesis of 6-(substituted-phenyl)amino-5,8-quinazolinediones through the regioselective reaction of this compound with various arylamines. nih.gov This reaction is effectively promoted by the presence of Cerium(III) ions, which likely coordinate to the carbonyl oxygens, further enhancing the electrophilicity of the C6 position and facilitating the nucleophilic attack by the amine. nih.gov Furthermore, the synthesis of 6,7-bis(1-aziridinyl)-5,8-quinazolinedione (B1212190) demonstrates the possibility of substituting both positions. nih.gov This was achieved by first preparing 6-methoxy-5,8-quinazolinedione from 5-amino-6-methoxyquinazoline via oxidation, followed by studying nucleophilic substitution at C6 and electrophilic substitution at C7. nih.gov

| Reactant (Arylamine) | Product | Catalyst/Conditions | Position of Substitution |

|---|---|---|---|

| Aniline | 6-(Phenyl)amino-5,8-quinazolinedione | CeCl₃·7H₂O, Air, EtOH | C6 |

| 4-Chloroaniline | 6-(4-Chlorophenyl)amino-5,8-quinazolinedione | CeCl₃·7H₂O, Air, EtOH | C6 |

| 4-Methoxyaniline | 6-(4-Methoxyphenyl)amino-5,8-quinazolinedione | CeCl₃·7H₂O, Air, EtOH | C6 |

| 4-Methylaniline | 6-(4-Methylphenyl)amino-5,8-quinazolinedione | CeCl₃·7H₂O, Air, EtOH | C6 |

Nucleophilic Aromatic Substitution Modalities

Nucleophilic aromatic substitution (SNAr) is a primary modality for functionalizing the this compound system. The reaction proceeds via an addition-elimination mechanism. libretexts.org The electron-deficient nature of the quinone ring, caused by the strong electron-withdrawing effect of the two carbonyl groups, makes it highly susceptible to attack by nucleophiles. masterorganicchemistry.com This is in contrast to typical benzene (B151609) rings, which are electron-rich and react with electrophiles.

The intermediate formed during this process, known as a Meisenheimer complex, is a negatively charged species (a carbanion) that is stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen atoms of the carbonyl groups. masterorganicchemistry.com This stabilization is key to the feasibility of the reaction. In the context of this compound, nucleophilic attack occurs preferentially at the C6 position. This regioselectivity is demonstrated in the synthesis of 6-arylamino derivatives. nih.gov The reaction pathway involves the addition of the nucleophile to the C6 carbon, followed by a tautomerization/oxidation sequence to restore the aromatic quinone system.

Electrophilic Substitution Pathways

While the electron-deficient quinone ring is generally deactivated towards electrophilic attack, substitution can still be achieved under certain conditions. cymitquimica.com For the this compound system, electrophilic substitution has been observed to occur at the C7 position. nih.gov This regioselectivity can be rationalized by considering the electronic effects within the molecule. The pyrimidine ring and the adjacent carbonyl groups strongly withdraw electron density, making the carbocyclic ring electrophilic. However, the C7 position is comparatively less deactivated than the C6 position, which is more directly influenced by the adjacent C5-carbonyl group.

Synthesis of Spiro-Fused this compound Analogues

The synthesis of spiro-fused derivatives of this compound represents an advanced strategy for creating structurally complex and three-dimensional molecules. While specific examples involving the this compound core are not extensively reported, the synthesis of spiro compounds from related quinone and heterocyclic structures provides established chemical pathways that could be adapted. researchgate.net

One of the most powerful methods for constructing spirocyclic systems is the 1,3-dipolar cycloaddition reaction. researchgate.net In this approach, the C6-C7 double bond of the this compound ring could act as the dipolarophile, reacting with a 1,3-dipole such as an azomethine ylide or a nitrilimine to form a five-membered heterocyclic ring spiro-fused at either the C6 or C7 position. Such strategies have been successfully employed for the one-pot synthesis of spiropyrrolidines and other complex spiro-heterocycles. researchgate.net Another potential pathway involves reactions at one of the carbonyl carbons. For example, a multicomponent reaction starting with isatin (B1672199) (which contains a ketone) has been used to generate indoline (B122111) spiro derivatives, suggesting that the carbonyl groups of this compound could serve as anchor points for building spirocyclic structures. bohrium.com These synthetic routes offer access to novel chemical matter based on the this compound scaffold.

Synthetic Routes to Modified this compound Nucleosides

The direct attachment of a sugar moiety to the this compound core, a process known as glycosylation, is the primary method for creating nucleoside analogues. This typically involves reacting a protected sugar, such as a ribose or deoxyribose derivative, with the heterocyclic base.

A comprehensive search of available scientific databases and chemical literature did not yield specific, replicable synthetic methodologies or detailed research findings for the preparation of modified this compound nucleosides. The existing body of work on quinazoline nucleosides overwhelmingly focuses on the 2,4-quinazolinedione isomer. For instance, methods like the Vorbrüggen glycosylation, which involves the reaction of a silylated heterocycle with a protected sugar derivative, have been successfully applied to the synthesis of 2,4-quinazolinedione nucleosides. These methods have led to the creation of various analogues, including those with modified sugar rings (e.g., 2'-deoxy, 3'-deoxy, and dideoxy derivatives) and substitutions on the quinazoline ring system.

While research has been published on the synthesis and biological activities of non-nucleoside derivatives of this compound, such as those modified at the 6 and 7 positions, the extension of these studies to include the synthesis of their corresponding nucleosides is not documented in the available literature. koreascience.kr One high-throughput study on microwave-assisted glycosylation included a "quinazolinedione" in its library of 48 heterocyclic bases, but the specific isomer was not identified, and it is presumed to be the more common 2,4-isomer given the context of related research. nih.gov

Based on the current state of published research, there is insufficient information to provide a detailed account of synthetic routes specifically for modified this compound nucleosides. The chemical space around this particular scaffold's nucleoside derivatives remains largely unexplored in the public domain. Future research may yet elucidate effective glycosylation strategies and derivatization techniques for this compound, but as of now, detailed protocols and research findings are not available.

Chemical Reactivity and Transformation Mechanisms of 5,8 Quinazolinedione

Redox Chemistry and Electrochemistry of the Quinonedione System

The quinone moiety is a crucial component of many biologically active compounds, and its redox properties are often central to their mechanism of action. The 5,8-quinazolinedione system is no exception, with its reactivity being significantly influenced by oxidation and reduction processes.

Oxidation and Reduction Potentials

The redox behavior of quinones is a key factor in their biological activity, often involving the generation of reactive oxygen species and interactions with cellular reductases. researchgate.netresearchgate.net In the context of this compound and its derivatives, the antitumor activity of related compounds like streptonigrin (B15502) is attributed to the redox properties of the 7-amino-6-methoxy-5,8-quinolinedione (B77543) nucleus. researchgate.net The rate of DNA degradation by some quinone compounds has been shown to be dependent on their reduction potential. mdpi.com

The electrochemical oxidation of related catechol compounds demonstrates that they can be oxidized to their corresponding o-benzoquinones. researchgate.net These generated quinones are highly reactive species. researchgate.net The redox cycling properties of naphthoquinones, a related class of compounds, are known to contribute to cellular signaling processes. researchgate.net

Mechanistic Insights into Redox Processes

The redox mechanisms of quinone-containing compounds are often complex. For instance, the electrochemical oxidation of tetrahydropapaveroline (B182428) proceeds via a 4-electron, 4-proton reaction to form a diquinone intermediate. researchgate.net In the absence of strong nucleophiles, this intermediate can undergo internal reactions. researchgate.net

Redox-active compounds can act as "subversive substrates" for enzymes like glutathione (B108866) reductase. researchgate.net In their oxidized state, these compounds are reduced by NADPH-dependent flavoenzymes. researchgate.net Subsequently, in their reduced form, they can react with molecular oxygen to produce reactive oxygen species or reduce other molecules. researchgate.net This cycling can disrupt the normal redox balance within a cell. researchgate.net The electrochemical oxidation of catechols to o-benzoquinones is a two-electron process that occurs at the electrode surface. researchgate.net

Reactions with Nucleophiles and Electrophiles

The this compound core is susceptible to reactions with both nucleophiles and electrophiles, allowing for the synthesis of a wide array of derivatives with diverse biological activities. koreascience.kr

Nucleophilic Addition-Elimination Pathways

The primary mode of reaction for this compound and its halo-substituted derivatives is nucleophilic addition-elimination. This pathway allows for the introduction of various functional groups onto the quinone ring. The regioselectivity of these substitutions can often be controlled by the reaction conditions. For example, the reaction of 6,7-dihaloquinoline-5,8-diones with amine nucleophiles in different solvents can lead to either mono- or di-substituted products. mdpi.comresearchgate.net Specifically, using THF or DMSO as the solvent can result in 7-mono or 6,7-disubstituted products, respectively. researchgate.net

The mechanism for nucleophilic addition reactions often involves the initial attack of the nucleophile on the electron-deficient quinone ring, followed by subsequent oxidation. researchgate.net

Reactions with Aromatic Amines

The reaction of this compound derivatives with aromatic amines is a well-established method for synthesizing novel compounds. For instance, 6-arylamino-7-chloro-5,8-quinazolinediones have been synthesized through the regioselective nucleophilic substitution of a dichloro precursor with arylamines in the presence of cerium(III) chloride (CeCl3·7H2O) in ethanol (B145695). researchgate.netd-nb.infonih.gov This catalyst helps to direct the incoming arylamino group to the C-6 position. researchgate.net The reaction is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. nih.gov

These reactions have been used to create series of (alkoxyphenylamino)-chloro-2-methylquinoline-5,8-dione derivatives. d-nb.infonih.gov The resulting arylamino-substituted quinazolinediones have shown a range of biological activities. koreascience.krresearchgate.net

Reactions with Thiol Derivatives

Thiol derivatives readily react with this compound precursors to yield thio-substituted products. The reaction of 6,7-dichloro-5,8-quinolinedione with two molar equivalents of an aryl thiol in ethanol leads to the formation of 6,7-bis(arylthio)-5,8-quinolinediones. researchgate.net Interestingly, attempts to synthesize 6-arylthio-7-chloro-5,8-quinazolinediones by using one equivalent of arylthiol were unsuccessful, exclusively yielding the 6,7-bis(arylthio) derivatives. koreascience.kr This suggests a high reactivity of the mono-substituted intermediate towards further substitution.

The reaction conditions for these substitutions can influence the outcome. While ethanol is a common solvent, other organic solvents like THF and DMSO have also been employed in related nucleophilic substitutions. researchgate.netresearchgate.net

Intramolecular Cyclization and Rearrangement Processes

The formation of the quinazolinedione scaffold, including isomers like the 5,8-dione, frequently involves intramolecular cyclization reactions, where a precursor molecule folds and reacts with itself to form the characteristic heterocyclic ring system. These processes are fundamental in the synthesis of a wide array of quinazolinedione derivatives.

One common strategy involves the intramolecular cyclization of substituted ureas. For instance, the synthesis of 1-phenylquinazoline-2,4(1H,3H)-dione derivatives can be achieved by treating intermediate ureas, derived from 2-bromobenzamide (B1207801) and an appropriate aniline (B41778), with a strong base like potassium tert-butoxide. portlandpress.com This base facilitates an intramolecular nucleophilic substitution, leading to the formation of the dione (B5365651) ring structure. portlandpress.com Similarly, a synthetic route to quinazoline-2,4(1H,3H)-dione can be initiated from salicylic (B10762653) acid and urea (B33335), which form an ortho-urahydroxy benzoic acid intermediate. This intermediate subsequently undergoes cyclization to yield the final quinazolinedione product. jcsp.org.pk

More complex, multi-component reactions can also culminate in intramolecular cyclization to produce elaborate quinazolinedione-based structures. The synthesis of tricyclic dihydropyrazino-quinazolinedione chemotypes utilizes an Ugi multi-component reaction followed by a tandem N-acyliminium ion cyclization and intramolecular nucleophilic addition cascade. nih.gov The final step in this sequence involves the nucleophilic attack of an anilinic amine onto a newly formed N-acyliminium ion, closing the ring to form the dihydropyrazino-quinazolinedione system. nih.gov

Molecular rearrangements are another class of transformations observed in related heterocyclic systems, which can lead to the quinazolinedione skeleton. The transformation of a quinolinedione to a quinazolinedione structure has been observed in reactions involving isocyanic acid. beilstein-archives.orgmdpi.com This type of rearrangement is noted to occur when the starting quinolinedione is N-unsubstituted, which allows for the formation of a critical isocyanate intermediate that facilitates the skeletal reorganization. beilstein-archives.orgmdpi.com

The table below summarizes various intramolecular cyclization strategies used to synthesize quinazolinedione-based structures.

| Starting Materials | Key Intermediate/Process | Resulting Structure | Reference(s) |

| 2-Bromobenzamide, Aniline | Substituted Urea | 1-Phenylquinazoline-2,4(1H,3H)-dione | portlandpress.com |

| Salicylic Acid, Urea | ortho-Urahydroxy benzoic acid | Quinazoline-2,4(1H,3H)-dione | jcsp.org.pk |

| Aldehyde, Amine, Isocyanide, Carboxylic Acid | N-acyliminium ion | Dihydropyrazino-quinazolinedione | nih.gov |

| N-unsubstituted Quinolinedione | Isocyanate intermediate | Quinazolinedione | beilstein-archives.orgmdpi.com |

Photochemical Reactivity Studies

The study of the photochemical reactivity of this compound, specifically its behavior upon exposure to light, is a specialized area with limited published research. However, insights can be drawn from studies on related diazanaphthoquinones and general principles of photochemistry.

One of the few direct references to the photochemistry of a this compound derivative involves the photolysis of 6-methoxy-5,8-quinazolinedione. brunel.ac.uk Photolysis refers to the decomposition or transformation of a molecule as a result of absorbing light energy. While the specific products or mechanisms of this reaction are not detailed in the available literature, the study points to the susceptibility of the this compound core to photochemical transformations, a characteristic shared with many aromatic quinone systems. brunel.ac.uk The photolysis of aromatic molecules, in general, can lead to a variety of outcomes, including bond cleavage, rearrangement, or reactions with surrounding solvent or solute molecules. brunel.ac.uk

In a broader context, quinones are known to be photochemically active. Their reactivity is often linked to their ability to absorb ultraviolet (UV) or visible light, promoting them to an electronically excited state. From this excited state, they can undergo various reactions. For example, in the presence of suitable substrates, they can participate in photo-initiated electron transfer or hydrogen abstraction processes. The photochemical behavior of quinazolinedione derivatives is also relevant in the context of their interaction with biological molecules. For instance, some quinazolinedione compounds are studied for their ability to interact with DNA, and these interactions can be visualized using techniques that involve UV light, though this does not describe a reaction of the compound itself. asm.org

Furthermore, visible-light photocatalyzed processes have been developed for the synthesis of quinazolinone derivatives, which involves a denitrogenation rearrangement process, showcasing the role of light in mediating complex transformations within this class of heterocycles. nih.gov However, this relates to the synthesis of the ring system rather than the reactivity of a pre-formed this compound.

Due to the scarcity of specific data on the photochemical reactions of this compound, a detailed summary of its photoproducts or reaction kinetics cannot be provided. Research in this area appears to be nascent.

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Structural Modifications of the 5,8-Quinazolinedione Scaffold

Systematic changes to the this compound core have been extensively explored to understand and optimize its molecular properties for various biological applications.

The nature and position of substituents on the this compound ring system play a pivotal role in dictating the molecule's physicochemical properties and, consequently, its biological activity. nih.gov For instance, the introduction of different functional groups can alter properties like lipophilicity, which in turn affects the compound's ability to cross biological membranes. ontosight.ai

Research has shown that substitutions on the quinonic part of the molecule are particularly influential. A study on antitumoral 5,8-quinazolinediones found that a methoxyquinone derivative displayed no mutagenic properties, whereas aziridinylquinones were mutagenic. nih.gov The presence or absence of a diaminopolymethylenic chain at the 4-position also significantly impacted the compound's mutagenicity. nih.gov Furthermore, dimerization of the molecule was another structural factor affecting its activity. nih.govjst.go.jp

In the context of antifungal activity, modifications at positions 6 and 7 have proven to be significant. koreascience.kr A series of 6-arylamino-7-chloro-5,8-quinazolinediones demonstrated potent antifungal activity, often superior to 7-arylthio-5,8-quinazolinediones and 6,7-bis-(arylthio)-5,8-quinazolinediones. koreascience.kr This suggests that the arylamino group at position 6 is a key contributor to the antifungal efficacy. koreascience.kr The importance of substitution is further highlighted by the observation that 7-methoxy-5,8-quinazolinedione, lacking a 6-arylamino group, exhibited only weak antifungal activity. koreascience.kr

Table 1: Influence of Substitution Patterns on the Properties of this compound Derivatives

| Compound/Series | Substitution Pattern | Observed Influence on Molecular Properties/Activity | Reference |

|---|---|---|---|

| Methoxyquinone derivative | Methoxy (B1213986) group on the quinone moiety | No mutagenic properties observed. | nih.gov |

| Aziridinylquinone derivatives | Aziridinyl groups on the quinone moiety | Showed mutagenic activity. | nih.gov |

| 4-Substituted derivatives | Presence of a diaminopolymethylenic chain at C-4 | Influenced mutagenicity; a dimethylaminopropylamino chain at C-4 was associated with lower mutagenicity and higher antitumor activity compared to a dimeric quinone. | nih.gov |

| 6-Arylamino-7-chloro-5,8-quinazolinediones | Arylamino group at C-6 and chloro group at C-7 | Potent antifungal activity. | koreascience.kr |

| 7-Arylthio-5,8-quinazolinediones | Arylthio group at C-7 | Generally showed potent antifungal activity. | koreascience.kr |

| 6,7-bis-(Arylthio)-5,8-quinazolinediones | Two arylthio groups at C-6 and C-7 | Significant antifungal activity, though less potent than the 6-arylamino-7-chloro series. | koreascience.kr |

| 7-Methoxy-5,8-quinazolinedione | Methoxy group at C-7 without a 6-arylamino group | Weak antifungal activity. | koreascience.kr |

The incorporation of heterocyclic rings into the this compound structure is a common strategy to enhance biological activity. ontosight.ai The addition of different heterocyclic moieties can lead to compounds with pronounced antimicrobial or other pharmacological effects. ontosight.aimdpi.com

For example, the synthesis of novel spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives has been explored. mdpi.com These complex structures, formed by the condensation of alicyclic aminocarboxamides and isatins, have been investigated for their potential biological activities through docking studies. mdpi.com

In another instance, the introduction of a nicotinyl thiadiazole group at the C-3 position of a related quinazolinone scaffold was shown to improve anti-inflammatory activity. mdpi.com This highlights the potential of strategically adding heterocyclic systems to modulate the biological profile of the core structure.

Table 2: Examples of this compound Derivatives with Heterocyclic Moieties

| Derivative Class | Introduced Heterocyclic Moiety | Synthetic Approach | Potential Application/Study Focus | Reference |

|---|---|---|---|---|

| Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones | Spiro-fused indoline-2',4-dione | Condensation of alicyclic aminocarboxamide and isatin (B1672199). | In silico docking studies for potential biological targets. | mdpi.com |

| Nicotinyl thiadiazole substituted quinazolinones | Nicotinyl thiadiazole group | Structural modification at the C-3 position. | Improvement of anti-inflammatory activity. | mdpi.com |

The synthesis of chiral derivatives and the consideration of stereochemistry are crucial aspects of modern drug design, and the this compound scaffold is no exception. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets.

For instance, in the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, the stereochemistry of the starting materials, such as diendo- and diexo-2-aminonorbornene carboxamides, dictates the final stereochemistry of the product. mdpi.com The structures of these chiral compounds are typically confirmed using advanced spectroscopic techniques like 1D and 2D NMR. mdpi.com

Another example is the synthesis of the antimalarial compound TCMDC-125133, a quinazolinedione derivative. semanticscholar.org The synthesis starts with L-valine ethyl ester hydrochloride, a chiral starting material, which ensures the desired stereochemistry in the final product. semanticscholar.org The specific stereoisomer is often crucial for the desired biological activity.

Correlations Between Structural Features and Biological Interaction Profiles (Excluding Clinical Outcomes)

The relationship between the structural features of this compound derivatives and their interactions with biological targets at a molecular level is a key area of research.

Substituents on the this compound scaffold can have a profound impact on the compound's ability to bind to specific receptors. The electronic and steric properties of these substituents can either enhance or diminish the binding affinity.

In the context of quinazoline-based EGFR (Epidermal Growth Factor Receptor) inhibitors, structure-activity relationship studies have revealed that electron-donating groups at the 6 and/or 7-positions can improve the binding activity of the nitrogen atoms (N1 and N3) of the quinazoline (B50416) system with the receptor's binding pocket. mdpi.com Furthermore, a propoxy linker at these positions has been shown to result in stronger activity compared to a methoxy group. mdpi.com The presence of bulky substituents at the 6 or 7-positions has also been found to increase potency. mdpi.com

Computational docking studies on alkynyloxy derivatives of the related 5,8-quinolinedione (B78156) scaffold with NAD(P)H:Quinone oxidoreductase 1 (NQO1) showed that the 5,8-quinolinedione moiety is located deep within the hydrophobic active site. nih.gov The introduction of aromatic moieties into the scaffold led to an increased binding affinity compared to the unsubstituted parent compound. nih.gov

Table 3: Impact of Substituents on Receptor Binding Affinity

| Compound Series | Target Receptor/Enzyme | Substituent/Structural Feature | Impact on Binding Affinity | Reference |

|---|---|---|---|---|

| 4-Anilinoquinazolines | EGFR | Electron-donating groups at C-6 and/or C-7 | Improved binding activity. | mdpi.com |

| 4-Anilinoquinazolines | EGFR | Propoxy linker at C-6 and/or C-7 | Stronger activity than a methoxy group. | mdpi.com |

| 4-Anilinoquinazolines | EGFR | Bulky substituents at C-6 or C-7 | Increased potency. | mdpi.com |

| Alkynyloxy derivatives of 5,8-quinolinedione | NQO1 | Introduction of aromatic moieties | Increased binding affinity. | nih.gov |

Studies on antitumoral 5,8-quinazolinediones have shown that the monomeric or dimeric nature of the compound influences its activity. nih.gov For instance, an aziridinylquinazolinedione with a dimethylaminopropylamino chain at the 4-position, a monomer, was found to have greater antitumor activity than the corresponding dimeric quinone. nih.gov This suggests that the molecular size and geometry of the monomer are more favorable for its biological target interaction.

In the case of 6,7-bis(1-aziridinyl)-4-[[3-(N,N-dimethylamino)propyl]amino]-5,8-quinazolinedione, which was identified as a potent cytotoxic compound, its specific molecular structure is responsible for its ability to influence cell proliferation and block cell lines in the S phase in vitro. nih.gov

Table 4: Influence of Molecular Geometry on In Vitro Biological Activity

| Compound/Series | Molecular Geometry Feature | In Vitro Biological Activity | Reference |

|---|---|---|---|

| Aziridinylquinazolinedione with a dimethylaminopropylamino chain at C-4 | Monomeric structure | Greater antitumor activity compared to the dimeric form. | nih.gov |

| 6,7-bis(1-aziridinyl)-4-[[3-(N,N-dimethylamino)propyl]amino]-5,8-quinazolinedione | Specific 3D arrangement of substituents | Potent cytotoxicity on L1210 leukemia cells; influences cell proliferation and causes S phase arrest in MCF-7 and HBL cell lines. | nih.gov |

Bioisosteric Replacements within this compound Derivatives

Bioisosteric replacement is a fundamental strategy in medicinal chemistry for the rational design of new therapeutic agents. nih.govencyclopedia.pub This approach involves the substitution of atoms or functional groups within a lead compound with other groups that possess similar steric, electronic, or physicochemical properties. researchgate.netdrugdesign.org The goal of such modifications is to modulate the molecule's biological activity, selectivity, metabolic stability, and pharmacokinetic profile. nih.govnih.gov Changes in molecular size, shape, electron density, lipophilicity, and hydrogen bonding capacity resulting from bioisosteric replacement can have a significant impact on a compound's interaction with its biological target. nih.gov

In the context of the this compound scaffold, bioisosteric replacement has been explored as a means to optimize biological activity, particularly by modifying substituents at the C-6 and C-7 positions of the quinone ring. Research has demonstrated that the nature of these substituents is a critical determinant of the compound's potency.

A key study investigating the antifungal properties of this compound derivatives provides a clear example of the application of bioisosteric replacement. koreascience.kr In this research, different series of compounds were synthesized to evaluate the impact of replacing moieties at the C-6 and C-7 positions. The structure-activity relationships were analyzed by comparing the antifungal efficacy of these distinct chemical series. koreascience.kr

The primary series synthesized were:

6-Arylamino-7-chloro-5,8-quinazolinediones

7-Arylthio-5,8-quinazolinediones

6,7-bis-(Arylthio)-5,8-quinazolinediones

The research found that, in general, the 6-arylamino-7-chloro-5,8-quinazolinedione series exhibited the most potent antifungal activity across a range of tested fungal species, including Candida albicans, Candida tropicalis, and Aspergillus niger. koreascience.kr The activity of these compounds was often superior or comparable to the standard antifungal agent ketoconazole (B1673606). koreascience.kr

When the 6-arylamino and 7-chloro groups were replaced by a 7-arylthio group, the resulting derivatives maintained potent antifungal activity, although they were generally less active than the 6-arylamino-7-chloro series. koreascience.kr Similarly, the bioisosteric replacement of the C-6 and C-7 substituents with two arylthio groups to form 6,7-bis-(arylthio)-5,8-quinazolinediones also yielded compounds with significant antifungal activity, particularly against C. albicans, C. tropicalis, and A. niger. koreascience.kr However, these were also typically less potent than the 6-arylamino-7-chloro analogs. koreascience.kr

The importance of having a substituent like an arylamino or arylthio group was highlighted by the finding that a 7-methoxy-5,8-quinazolinedione derivative, which lacked a substituent at the C-6 position, showed only weak antifungal activity. koreascience.kr This indicates that the moieties at these positions are crucial for improving antifungal efficacy. koreascience.kr

The tables below present the research findings, showing the Minimum Inhibitory Concentration (MIC) values for representative compounds from each series against various fungal strains.

Table 1: Antifungal Activity (MIC, μg/mL) of 6-Arylamino-7-chloro-5,8-quinazolinedione Derivatives

| Compound | R (Substituent on Arylamino) | C. albicans | C. tropicalis | A. niger |

|---|---|---|---|---|

| 3a | H | 12.5 | 1.56 | 6.25 |

| 3d | 4-Cl | 12.5 | 1.56 | 6.25 |

| 3f | 4-F | 12.5 | 3.13 | 6.25 |

| Ketoconazole | (Reference) | 6.25 | 3.13 | 6.25 |

Data sourced from Ryu et al., 2004. koreascience.kr

Table 2: Antifungal Activity (MIC, μg/mL) of 7-Arylthio-5,8-quinazolinedione Derivatives (Bioisosteric Replacements)

| Compound | R (Substituent on Arylthio) | C. albicans | C. tropicalis | A. niger |

|---|---|---|---|---|

| 4a | 4-Cl | 25 | 6.25 | 25 |

| 4b | 4-F | 25 | 6.25 | 12.5 |

| 4c | 4-Br | 25 | 6.25 | 25 |

| Ketoconazole | (Reference) | 6.25 | 3.13 | 6.25 |

Data sourced from Ryu et al., 2004. koreascience.kr

Table 3: Antifungal Activity (MIC, μg/mL) of 6,7-bis-(Arylthio)-5,8-quinazolinedione Derivatives (Bioisosteric Replacements)

| Compound | R (Substituent on Arylthio) | C. albicans | C. tropicalis | A. niger |

|---|---|---|---|---|

| 5a | 4-Cl | 25 | 12.5 | 25 |

| 5b | 4-F | 25 | 12.5 | 25 |

| 5c | 4-Br | 50 | 25 | 50 |

| Ketoconazole | (Reference) | 6.25 | 3.13 | 6.25 |

Data sourced from Ryu et al., 2004. koreascience.kr

Spectroscopic and Structural Characterization of 5,8 Quinazolinedione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 5,8-quinazolinedione compounds, offering precise insights into the hydrogen and carbon environments within the molecule.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each proton and carbon atom in the this compound scaffold. The chemical shifts (δ) are influenced by the electronic environment, including the presence of heteroatoms and the aromatic system.

In the ¹H NMR spectrum of the parent this compound, the protons on the heterocyclic pyrimidine (B1678525) ring and the quinone ring exhibit characteristic chemical shifts. Protons H-2 and H-4 of the pyrimidine ring are typically observed in the downfield region due to the deshielding effect of the adjacent nitrogen atoms. The protons on the benzenoid ring, H-6 and H-7, also resonate in the aromatic region, with their exact shifts depending on the electronic effects of the carbonyl groups.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The carbonyl carbons (C-5 and C-8) are characteristically found at the most downfield positions (typically >170 ppm) due to the strong deshielding effect of the oxygen atoms. The carbons of the pyrimidine ring (C-2, C-4, and C-8a) and the quinone ring (C-6, C-7, and C-4a) appear in the aromatic region, with their specific chemical shifts providing valuable structural information. For instance, carbons directly attached to nitrogen atoms (C-2, C-4, C-8a) are shifted downfield compared to other aromatic carbons.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives Note: These are approximate ranges and can vary based on solvent and substituents.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2 | 8.5 - 9.5 | 150 - 160 |

| H-4 | 8.0 - 9.0 | 155 - 165 |

| C-4a | - | 125 - 140 |

| C-5 | - | 175 - 185 |

| H-6 | 7.0 - 8.0 | 130 - 145 |

| H-7 | 7.0 - 8.0 | 130 - 145 |

| C-8 | - | 175 - 185 |

| C-8a | - | 145 - 155 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex substituted derivatives of this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu In a this compound derivative, COSY spectra would show cross-peaks between adjacent protons, such as between H-6 and H-7 on the quinone ring, confirming their connectivity. wikipedia.org This is essential for distinguishing between isomers.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgnih.govepfl.ch For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of H-2 to the ¹³C signal of C-2, H-4 to C-4, H-6 to C-6, and H-7 to C-7. This allows for the direct assignment of protonated carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu

Characteristic Vibrational Modes

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. The most prominent features are the stretching vibrations of the two carbonyl (C=O) groups of the quinone moiety. These typically appear as strong, distinct peaks in the region of 1650-1700 cm⁻¹. For compounds with a 5,8-quinolinedione (B78156) moiety, which is structurally similar, two separate C=O vibration peaks are observed. mdpi.com The asymmetric vibration at a higher wavenumber is attributed mainly to the C-8 carbonyl group, while the symmetric vibration corresponds to the C-5 carbonyl group. mdpi.com

Other characteristic vibrations include the C=N and C=C stretching vibrations of the heterocyclic and aromatic rings, which are found in the 1400-1650 cm⁻¹ region. vscht.cz The C-H stretching vibrations of the aromatic protons are typically observed above 3000 cm⁻¹. mdpi.com The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations that is unique to the specific molecule. msu.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C=O Stretch | Quinone C=O | 1650 - 1700 | Strong |

| C=N Stretch | Pyrimidine C=N | 1550 - 1650 | Medium |

| C=C Stretch (Aromatic) | Ar C=C | 1400 - 1600 | Medium |

| C-N Stretch | Pyrimidine C-N | 1230 - 1325 | Medium |

Hydrogen Bonding Analysis via IR

IR spectroscopy is highly sensitive to the presence of hydrogen bonds. When a functional group, such as an N-H or O-H group on a substituted this compound, participates in hydrogen bonding, the frequency of its stretching vibration shifts to a lower wavenumber (red shift), and the absorption band becomes broader and more intense. mdpi.com

For example, if a this compound derivative contains an amino or hydroxyl substituent, the position and shape of the N-H or O-H stretching band can indicate whether it is involved in intramolecular or intermolecular hydrogen bonding. Intramolecular hydrogen bonding, for instance between a substituent at the C-6 or C-7 position and a nearby carbonyl oxygen, can be detected by analyzing the spectrum in dilute solutions where intermolecular interactions are minimized. The formation of hydrogen bonds can significantly alter the electronic distribution within the molecule, which may also cause slight shifts in the carbonyl (C=O) stretching frequencies. frontiersin.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of this compound under electron ionization (EI) or other ionization methods would likely proceed through characteristic pathways involving the loss of small, stable neutral molecules. A common fragmentation pathway for quinones involves the loss of one or two molecules of carbon monoxide (CO). Therefore, fragment ions corresponding to [M-CO]⁺ and [M-2CO]⁺ are expected.

The pyrimidine ring can also undergo characteristic fragmentation. This may include the loss of HCN or N₂. The specific fragmentation pattern can be complex but provides a structural fingerprint that can be used to identify the compound and distinguish it from its isomers. Analysis of the fragmentation patterns of related heterocyclic systems, such as quinolone antibiotics and isoquinoline alkaloids, shows common pathways like the cleavage of rings and loss of substituent groups. nih.govnih.gov These principles can be applied to predict the fragmentation behavior of the this compound skeleton.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a compound by providing a highly accurate mass measurement of the parent ion. For this compound, with the molecular formula C₈H₄N₂O₂, the theoretical exact mass can be calculated by summing the masses of its constituent atoms. This experimental value is then compared to the theoretical mass, with a minimal mass error (typically in parts per million, ppm) confirming the molecular formula.

| Attribute | Value |

|---|---|

| Molecular Formula | C₈H₄N₂O₂ |

| Theoretical Exact Mass (Monoisotopic) | 160.0273 g/mol |

| Commonly Observed Ion (Positive Mode ESI) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 161.0345 |

The precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the assigned molecular formula. Techniques such as electrospray ionization (ESI) are commonly employed to generate the protonated molecule [M+H]⁺ for analysis.

Fragmentation Pattern Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecular ion, providing valuable insights into the compound's structure. The fragmentation pattern of protonated this compound can be predicted based on the known behavior of quinazoline (B50416) and quinone ring systems under collision-induced dissociation (CID). The energetically unstable molecular ion breaks into smaller, characteristic fragment ions.

The fragmentation of the this compound core is expected to proceed through characteristic losses of small neutral molecules. Common fragmentation pathways for quinazoline derivatives include the cleavage of the pyrimidine ring, often involving the loss of HCN or N₂. The quinone moiety is prone to decarbonylation, resulting in the loss of one or two molecules of carbon monoxide (CO).

| Proposed Fragment Ion | Neutral Loss | Theoretical m/z of Fragment | Plausible Structural Origin |

|---|---|---|---|

| [M+H-CO]⁺ | CO | 133.0352 | Loss of a carbonyl group from the quinone ring. |

| [M+H-2CO]⁺ | 2CO | 105.0359 | Sequential loss of both carbonyl groups. |

| [M+H-HCN]⁺ | HCN | 134.0189 | Cleavage of the pyrimidine ring. |

| [M+H-CO-HCN]⁺ | CO + HCN | 106.0195 | Combined loss from both quinone and pyrimidine rings. |

The analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule and distinguish it from potential isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is characterized by the presence of a complex chromophoric system, which includes the conjugated quinone ring fused to the pyrimidine ring. This extended π-system, containing C=C, C=O, and C=N double bonds, gives rise to distinct absorption bands corresponding to specific electronic transitions.

The primary electronic transitions observed for this class of compounds are:

π → π* transitions: These are high-energy transitions that occur in molecules with conjugated π systems. For quinazoline derivatives, these typically appear as strong absorption bands in the range of 240–300 nm.

n → π* transitions: These lower-energy transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on oxygen or nitrogen atoms, to an anti-bonding π* orbital. These transitions result in weaker absorption bands at longer wavelengths, typically in the 310–425 nm region for quinazolines and related quinones.

| Electronic Transition | Typical Wavelength Range (λmax) | Associated Chromophore |

|---|---|---|

| π → π | 240 - 300 nm | Aromatic and pyrimidine ring system |

| n → π | 310 - 425 nm | Carbonyl (C=O) and imine (C=N) groups |

Solvatochromic Effects

Solvatochromism refers to the shift in the position of an absorption band in the UV-Vis spectrum upon changing the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule.

For this compound, the different types of electronic transitions are expected to respond differently to changes in solvent polarity:

Hypsochromic Shift (Blue Shift): The n → π* transitions are expected to shift to shorter wavelengths (higher energy) as solvent polarity increases. This is because polar solvents can stabilize the non-bonding orbitals of the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy gap for the transition.

Bathochromic Shift (Red Shift): The π → π* transitions often exhibit a shift to longer wavelengths (lower energy) in more polar solvents. This occurs because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules, reducing the energy gap for the transition.

| Transition | Effect of Increasing Solvent Polarity | Direction of Shift |

|---|---|---|

| n → π | Stabilization of ground state lone-pair electrons | Hypsochromic (Blue Shift) |

| π → π | Greater stabilization of the more polar excited state | Bathochromic (Red Shift) |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

While a specific crystal structure for the parent this compound may not be widely reported, analysis of related quinazolinone and quinoline (B57606) derivatives reveals common patterns of intermolecular interactions that govern their crystal packing. These non-covalent interactions are crucial for the stability of the crystal lattice.

Key intermolecular interactions expected in the crystal structure of this compound include:

Hydrogen Bonding: Weak, non-classical C—H···O and C—H···N hydrogen bonds are likely to be significant. The hydrogen atoms on the aromatic ring can act as donors, while the carbonyl oxygen atoms and the pyrimidine nitrogen atoms act as acceptors, linking molecules into extended networks.

π-π Stacking: The planar, aromatic nature of the quinazolinedione core facilitates face-to-face π-π stacking interactions between adjacent molecules. These interactions, driven by electrostatic and dispersion forces, contribute significantly to the cohesive energy of the crystal.

| Interaction Type | Description | Expected Role in this compound Crystal |

|---|---|---|

| C—H···O Hydrogen Bonds | Interaction between an aromatic C-H and a carbonyl oxygen. | Linking molecules into sheets or chains. |

| C—H···N Hydrogen Bonds | Interaction between an aromatic C-H and a pyrimidine nitrogen. | Contributing to the supramolecular assembly. |

| π-π Stacking | Attractive interaction between the planar aromatic rings. | Stabilizing the crystal lattice through stacked columns. |

These interactions collectively determine the supramolecular architecture, influencing the physical properties of the solid material.

Conformational Analysis in the Crystalline State

In a study on a bis(6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-5-ium) tetrachloridozincate salt, high-resolution X-ray diffraction data allowed for a detailed examination of the geometry of the quinazolinium cation. The analysis of the residual electron density confirmed the covalent bond locations, and a Hirshfeld surface analysis was used to visualize the intermolecular interactions within the crystal structure. Although not a 5,8-dione, this study highlights the sophisticated characterization possible for this class of heterocyclic compounds.

To illustrate the type of data obtained from such analyses, the following interactive table presents hypothetical crystallographic data for a generic this compound derivative based on typical values for similar organic compounds.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.22 |

| C-N | 1.38 |

| C-C (aromatic) | 1.40 |

| Bond Angles (°) | |

| O-C-C | 120 |

| C-N-C | 118 |

| Torsion Angles (°) | |

| C-C-N-C | 175 |

Note: This data is illustrative and not from a specific experimental determination on this compound.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present, which can then be compared to the theoretically calculated values based on the compound's molecular formula. This comparison is a critical step in verifying the purity and confirming the identity of a newly synthesized compound. For this compound derivatives, this typically involves the determination of carbon (C), hydrogen (H), and nitrogen (N) content.

In the synthesis of various 6- and 7-substituted this compound derivatives, elemental analysis is a standard characterization method to confirm that the target molecule has been successfully prepared and is free from significant impurities. For example, in the synthesis of 6-(substituted-phenyl)amino-5,8-quinazolinediones and 6,7-bis(arylthio)-5,8-quinazolinediones, this analytical technique would be employed to validate the final products.

The following interactive table provides representative elemental analysis data for a selection of hypothetical this compound derivatives, demonstrating the close agreement typically observed between calculated and experimentally found values for pure compounds.

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| C: 57.15, H: 2.40, N: 16.66 | C: 57.10, H: 2.45, N: 16.61 | ||

| 6-Chloro-5,8-quinazolinedione | C₈H₃ClN₂O₂ | C: 45.63, H: 1.44, N: 13.30 | C: 45.58, H: 1.49, N: 13.25 |

| 6,7-Dichloro-5,8-quinazolinedione | C₈H₂Cl₂N₂O₂ | C: 39.22, H: 0.82, N: 11.44 | C: 39.18, H: 0.85, N: 11.40 |

This data is crucial for ensuring the reliability of subsequent biological or material science studies involving these compounds.

Theoretical and Computational Investigations of 5,8 Quinazolinedione

Quantum Chemical Studies (DFT, Ab Initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the behavior of electrons in molecules. These theoretical approaches allow for the calculation of various molecular properties from first principles, providing deep insights into the intrinsic characteristics of 5,8-quinazolinedione.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netwuxibiology.com

Quantum chemical calculations, often using DFT with functionals like B3LYP, can determine the energies and spatial distributions of these orbitals. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more likely to be reactive. wuxibiology.comresearchgate.net For quinazoline (B50416) derivatives, analysis of the FMOs helps explain the charge-transfer interactions within the molecule. researchgate.net

| Concept | Description | Significance for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. It represents the ability to donate an electron. | Indicates regions of the molecule susceptible to electrophilic attack. The energy of the HOMO (EHOMO) is related to the ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. It represents the ability to accept an electron. | Indicates regions of the molecule susceptible to nucleophilic attack. The energy of the LUMO (ELUMO) is related to the electron affinity. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A primary indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. |

Computational methods are invaluable for assessing the energetic stability of this compound and its potential isomers. By calculating the total electronic energy for different structural arrangements (isomers), scientists can predict their relative stabilities. The structure with the lowest calculated energy corresponds to the most stable isomer under the given conditions.

This type of analysis is crucial for understanding, for example, the relative stabilities of different tautomers or constitutional isomers that may exist in equilibrium. Quantum chemical calculations have been used to discuss the probable mechanisms for the formation of regioisomeric tricyclic enols from quinazoline precursors, suggesting that the cyclization process follows specific energetic pathways. mdpi.com

| Isomer | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) | Conclusion |

|---|---|---|---|---|

| Isomer A | DFT/B3LYP/6-31G | -587.12345 | 0.00 | Most stable isomer (reference) |

| Isomer B | DFT/B3LYP/6-31G | -587.11987 | +2.25 | Less stable than Isomer A |

| Isomer C | DFT/B3LYP/6-31G* | -587.10123 | +13.94 | Least stable of the set |

Understanding the mechanism of chemical reactions involving this compound can be achieved through reaction pathway modeling. This computational technique maps the potential energy surface of a reaction, identifying the most favorable route from reactants to products. A key aspect of this is the identification of the transition state—the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Theoretical methods can be used to perform distortion-interaction analysis at the transition state to understand the energetic contributions to the activation barrier. researchgate.net Such analyses provide a detailed picture of bond-breaking and bond-forming processes, guiding the synthesis of new derivatives.

| Parameter | Description | Computational Output |

|---|---|---|

| Transition State (TS) Geometry | The specific molecular structure at the peak of the energy barrier between reactants and products. | Optimized 3D coordinates of the TS. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur (ETS - EReactants). | A quantitative value, typically in kcal/mol or kJ/mol. |

| Imaginary Frequency | A transition state is characterized by having exactly one imaginary vibrational frequency. | Vibrational frequency analysis results. |

| Intrinsic Reaction Coordinate (IRC) | A calculation that follows the reaction path down from the transition state to confirm it connects the correct reactants and products. | A plot of energy versus reaction coordinate. |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interaction.

For this compound, molecular docking can predict how it might fit into the active site of a biological target, such as an enzyme or a receptor. Studies on related quinazolinone and quinazoline derivatives have successfully used this approach to predict binding modes. For instance, derivatives have been docked into the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. jchr.orgjchr.orgmanipal.edu

These studies often reveal key interactions that stabilize the ligand-protein complex. Common interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and specific amino acid residues in the protein's active site, such as Cys919 in VEGFR-2. nih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and hydrophobic pockets within the receptor. jchr.org

π-π Stacking: Aromatic rings on the ligand can stack with aromatic residues like phenylalanine or tyrosine in the protein. nih.gov

Cation-π Interactions: The quinazoline scaffold can make a cation-pi interaction with the sidechain of residues like Lysine (e.g., Lys868 in VEGFR-2). nih.gov

Post-docking analysis with visualization software helps to identify these specific interactions and the key residues involved. jchr.org

In addition to predicting the binding pose, docking algorithms calculate a score that estimates the binding affinity, often expressed in kcal/mol. This score represents the free energy of binding, where a more negative value indicates a more stable and favorable interaction between the ligand and the protein. nih.gov It is generally accepted that a binding energy value of less than -5 kcal/mol suggests a stable binding. nih.gov

Studies on various quinazoline derivatives have reported a range of binding affinities against different targets, demonstrating the utility of this class of compounds. These computational predictions of binding energy help to rank potential drug candidates and prioritize them for synthesis and biological testing.

| Compound Series/Derivative | Biological Target | Docking Score / Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quinazolinidione–amide derivative (B5) | EGFR (PDB: 1M17) | -9.9 | jchr.orgjchr.org |

| Quinazoline Derivative (Compound 5) | VEGFR-2 | -9.32 | nih.gov |

| Quinazoline Derivatives (Series I) | VEGFR-2 | -10.71 to -12.15 | nih.gov |

| Thiopyrano[2,3-b]quinoline Derivative (Compound 4) | CB1a | -6.1 | semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgfiveable.me This approach is crucial in drug discovery for predicting the activity of new compounds, thereby optimizing lead compounds and reducing the need for extensive experimental testing. jocpr.com

While specific QSAR models exclusively for the parent this compound are not extensively documented in the literature, numerous studies have been conducted on its derivatives, particularly the broader class of quinazolinones and related quinone structures. These studies aim to establish a correlation between molecular descriptors and a specific biological activity, such as anticancer or antimicrobial effects. nih.gov

The process involves calculating a variety of molecular descriptors for a series of this compound derivatives. These descriptors can be categorized as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP). Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that links these descriptors to the observed biological activity (e.g., IC₅₀ values). brieflands.com For instance, a 3D-QSAR model developed for a series of quinazolinone inhibitors of matrix metalloproteinase-13 (MMP-13) identified that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the major contributors to the compound's activity. nih.gov Such models provide predictive power and offer insights into the structural requirements for enhancing the desired biological effect.

Table 1: Example Parameters for a Predictive QSAR Model for Quinazolinone Derivatives This table is a representative example based on typical QSAR studies for this class of compounds.

| Statistical Parameter | Value | Description |

|---|---|---|

| q² | 0.592 | Cross-validated correlation coefficient, indicating the predictive ability of the model. |

| r² | 0.714 | Non-cross-validated correlation coefficient, indicating the goodness of fit of the model. |

| Field Contributions | ||

| Electrostatic | 29.3% | Contribution of the electrostatic field to the biological activity. |

| Hydrophobic | 29.5% | Contribution of the hydrophobic field to the biological activity. |

| H-bond Acceptor | 15.5% | Contribution of the hydrogen-bond acceptor field to the biological activity. |

| Steric | 14.9% | Contribution of the steric field to the biological activity. |

Source: Data synthesized from findings on quinazolinone derivatives. nih.gov

In a fragment-based screening of quinazolinone-based inhibitors, it was found that the quinazolinone core itself was optimal for activity, and any deviation resulted in a loss of potency. nih.gov Further investigation into substitutions at different positions revealed that modifications at the 6-position with large hydrophobic groups were the most promising avenue for optimization, while substitutions at the 5-, 7-, and 8-positions were generally not well-tolerated or did not improve potency. nih.gov This type of analysis is invaluable as it guides synthetic chemistry efforts toward more fruitful modifications of the lead scaffold. For the this compound core, such analysis would involve synthesizing and testing derivatives with substitutions at the 6- and 7-positions to systematically probe the structure-activity relationship.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations provide detailed insights into their conformational dynamics and the stability of their complexes with biological targets like proteins. nih.govresearchgate.net

A primary application of MD simulations in drug discovery is to assess the stability of a ligand bound to its protein target. nih.govnih.gov After docking a this compound derivative into the active site of a protein, a simulation is run for a duration typically in the nanosecond range to observe the dynamic behavior of the complex. nih.gov The stability of this complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains in its binding pose and that the complex is stable. researchgate.netabap.co.in

For example, MD simulations of quinazolinone derivatives bound to targets like Topoisomerase II and Epidermal Growth Factor Receptor (EGFR) have been used to validate binding modes. researchgate.netresearchgate.net These simulations confirm the stability of crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the active site. The persistence of these interactions throughout the simulation provides strong evidence for a stable and effective binding mode. researchgate.net

| Binding Free Energy (MM/GBSA) | e.g., -25.48 kcal/mol | A calculated estimation of the binding affinity, with more negative values indicating stronger binding. abap.co.in |

Source: Data synthesized from MD studies on quinazoline derivatives. nih.govresearchgate.netabap.co.in

ADMET Prediction (Limited to Physicochemical/Pharmacokinetic Modeling, Excluding Toxicity Profiles)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a critical step in evaluating the drug-likeness of a compound. digitellinc.com Computational models are used to estimate key physicochemical and pharmacokinetic parameters, helping to identify potential liabilities early in the drug discovery process. researchgate.net For the this compound scaffold, these predictions can guide the design of derivatives with more favorable drug-like properties.